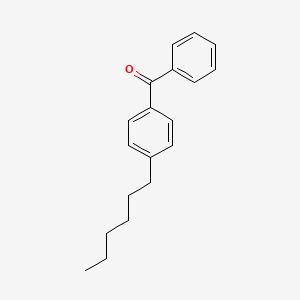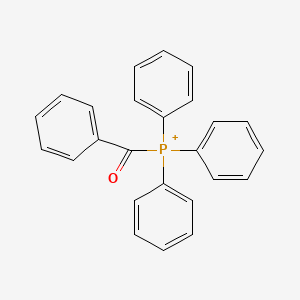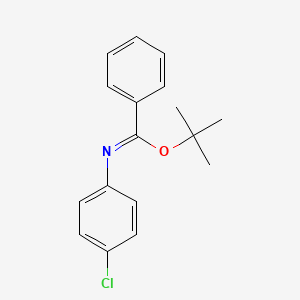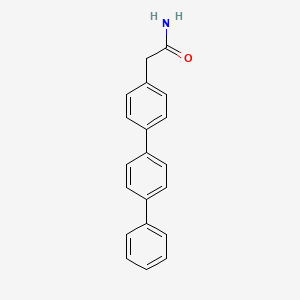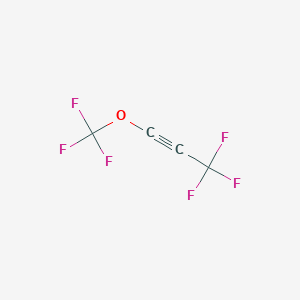
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is a fluorinated organic compound with the molecular formula C4F6O This compound is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to a prop-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne typically involves the reaction of trifluoromethylated precursors under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium fluoride (KF) to introduce the trifluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethylated ketones or acids.
Reduction: Reduction reactions may yield trifluoromethylated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug discovery, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism by which 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne exerts its effects involves interactions with molecular targets through its trifluoromethyl and trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoropropyne: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethylacetylene: Another fluorinated alkyne with similar reactivity but different functional groups.
Hexafluoropropylene oxide: Contains multiple fluorine atoms and an oxygen atom but differs in its overall structure and reactivity.
Uniqueness
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
63904-24-5 |
|---|---|
Formule moléculaire |
C4F6O |
Poids moléculaire |
178.03 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-(trifluoromethoxy)prop-1-yne |
InChI |
InChI=1S/C4F6O/c5-3(6,7)1-2-11-4(8,9)10 |
Clé InChI |
AMWYNCNQCAJJEE-UHFFFAOYSA-N |
SMILES canonique |
C(#COC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
